molecular formula C21H38Sn B14727584 Tricyclohexyl(prop-2-en-1-yl)stannane CAS No. 13121-83-0

Tricyclohexyl(prop-2-en-1-yl)stannane

Cat. No.: B14727584
CAS No.: 13121-83-0
M. Wt: 409.2 g/mol
InChI Key: CYOAVLIWWBNLFN-UHFFFAOYSA-N
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Description

Tricyclohexyl(prop-2-en-1-yl)stannane is an organotin compound characterized by a central tin atom bonded to three cyclohexyl groups and one prop-2-en-1-yl (allyl) group. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and medicinal chemistry due to their unique electronic and steric properties. Structural determination of such organometallic compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule and macromolecular structures .

Properties

CAS No.

13121-83-0

Molecular Formula

C21H38Sn

Molecular Weight

409.2 g/mol

IUPAC Name

tricyclohexyl(prop-2-enyl)stannane

InChI

InChI=1S/3C6H11.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1H,2-6H2;3H,1-2H2;

InChI Key

CYOAVLIWWBNLFN-UHFFFAOYSA-N

Canonical SMILES

C=CC[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexyl(prop-2-en-1-yl)stannane can be synthesized through the reaction of tricyclohexyltin chloride with allyl magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:

Cy3SnCl+CH2=CHCH2MgBrCy3SnCH2CH=CH2+MgBrCl\text{Cy}_3\text{SnCl} + \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Cy}_3\text{SnCH}_2\text{CH=CH}_2 + \text{MgBrCl} Cy3​SnCl+CH2​=CHCH2​MgBr→Cy3​SnCH2​CH=CH2​+MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexyl(prop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tricyclohexyltin oxide.

    Reduction: It can be reduced to form tricyclohexyltin hydride.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used under mild conditions.

Major Products

    Oxidation: Tricyclohexyltin oxide.

    Reduction: Tricyclohexyltin hydride.

    Substitution: Various substituted tricyclohexyltin compounds depending on the nucleophile used.

Scientific Research Applications

Tricyclohexyl(prop-2-en-1-yl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of tricyclohexyl(prop-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Reactivity Comparisons

The prop-2-en-1-yl substituent distinguishes Tricyclohexyl(prop-2-en-1-yl)stannane from other triorganotin derivatives. For example:

  • Tributyltin hydride : Lacks the allyl group, reducing its capacity for radical-mediated reactions. Its smaller alkyl groups increase volatility but decrease thermal stability compared to cyclohexyl-substituted analogs.
  • Triphenyltin chloride : Aryl groups provide stronger electron-withdrawing effects, enhancing electrophilicity at the tin center. However, the absence of an allyl group limits its utility in polymerization or allylation reactions.

This contrasts with tricyclohexyltin hydride, where the hydride ligand favors reduction reactions but lacks π-system versatility .

Environmental and Stability Considerations

Perfluorinated stannanes (e.g., tris(tridecafluorooctyl)stannane, ) exhibit extreme environmental persistence due to strong C-F bonds. In contrast, this compound’s hydrocarbon substituents likely degrade more readily but may still pose toxicity risks common to organotins, such as endocrine disruption .

Data Table: Key Properties of Selected Organotin Compounds

Compound Formula Key Features Applications/Reactivity
This compound C₆H₁₁)₃Sn(C₃H₅) Allyl group enables π-complexation; bulky cyclohexyl groups enhance stability Catalysis, polymer modification
Tributyltin hydride (C₄H₉)₃SnH Volatile, radical-mediated reductions Organic synthesis
Triphenyltin chloride (C₆H₅)₃SnCl Strong electrophilicity at Sn center Biocides, PVC stabilizers
Tris(tridecafluorooctyl)stannane (C₈F₁₃C₂H₄)₃Sn Extreme environmental persistence Specialty coatings

Research Findings and Limitations

  • Structural Analysis: SHELX software (e.g., SHELXL, SHELXT) is critical for refining the crystal structures of organotin compounds, resolving bond lengths and angles that inform reactivity predictions .
  • Synthetic Challenges : The steric bulk of cyclohexyl groups in this compound may hinder nucleophilic substitution compared to less hindered analogs like tributyltin derivatives.
  • Gaps in Evidence : Direct pharmacological or catalytic data for this compound are absent in the provided sources. Further studies are needed to explore its biological activity and environmental impact.

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